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Abstract

(5-Fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative of significant interest in
medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine
ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity,
acidity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic
profile. This technical guide provides a comprehensive overview of the core physicochemical
properties of (5-Fluoropyridin-3-yl)methanol, detailed experimental protocols for their
determination, insights into its synthesis and chemical reactivity, and a discussion of its
potential biological activities, including a visualization of a relevant signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is
fundamental for formulation development, ADME (absorption, distribution, metabolism, and
excretion) profiling, and predicting its in vivo behavior. The key physicochemical parameters for
(5-Fluoropyridin-3-yl)methanol are summarized below. Where experimental data for the
target compound is not readily available, data for structurally similar compounds or predicted
values are provided with clear notation.

Table 1: Physicochemical Properties of (5-Fluoropyridin-3-yl)methanol and Related
Compounds
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Property Value Source/Method

Molecular Formula CeHsFNO

Molecular Weight 127.12 g/mol

Melting Point 85-89 °C. (f.or 3-Amino-5- o
fluoropyridine)

Boiling Point 123 °C @ 0.4 Torr [2]

Density 1.3+0.1 g/cm3 [2]

pKa Not Experimentally Determined

logP (XLogP3)

-0.42

[2]

Aqueous Solubility

Not Experimentally Determined

Polar Surface Area (PSA)

33.12 A2

[2]

Refractive Index

1.524

[2]

Vapor Pressure

0.0894 mmHg at 25°C

[2]

Flash Point

83.8+23.2°C

[2]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental

protocols. The following section outlines general methodologies applicable to the

characterization of (5-Fluoropyridin-3-yl)methanol.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

o Apparatus: Capillary melting point apparatus.

e Procedure:

o Asmall, finely powdered sample of the compound is packed into a thin-walled capillary

tube, sealed at one end.
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o The capillary tube is placed in the heating block of the melting point apparatus.
o The sample is heated at a controlled rate.

o The temperature at which the substance begins to melt (the first appearance of liquid) and
the temperature at which it is completely molten are recorded as the melting range. For a
pure compound, this range is typically narrow.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a
molecule at different pH values, which influences its solubility, absorption, and receptor binding.

o Apparatus: pH meter, UV-Vis spectrophotometer, or NMR spectrometer.
o Potentiometric Titration Procedure:

o A solution of the compound of known concentration is prepared in a suitable solvent (e.g.,
water or a water/co-solvent mixture).

o The solution is titrated with a standardized solution of a strong acid or base.
o The pH of the solution is measured after each addition of the titrant.
o Aftitration curve is constructed by plotting the pH versus the volume of titrant added.

o The pKa is determined from the pH at the half-equivalence point.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability.

o Apparatus: Shaking incubator, centrifuge, analytical balance, and a suitable analytical
method for quantification (e.g., HPLC-UV).

o Shake-Flask Method Procedure:

o An excess amount of the solid compound is added to a known volume of purified water in
a sealed flask.
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o The flask is agitated in a constant temperature shaker bath until equilibrium is reached
(typically 24-72 hours).

o The suspension is then filtered or centrifuged to remove the undissolved solid.

o The concentration of the dissolved compound in the clear aqueous phase is determined
using a validated analytical method.

Synthesis and Reactivity

(5-Fluoropyridin-3-yl)methanol is a valuable building block in organic synthesis, particularly
for the preparation of more complex pharmaceutical agents.

Synthesis

A common synthetic route to (5-Fluoropyridin-3-yl)methanol involves the reduction of a
corresponding carboxylic acid or aldehyde. One potential pathway starts from 5-fluoronicotinic
acid:

 Esterification: 5-fluoronicotinic acid is first converted to its corresponding ester (e.g., methyl
or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst.

e Reduction: The resulting ester is then reduced to the primary alcohol, (5-Fluoropyridin-3-
yl)methanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or
sodium borohydride (NaBHa) in an appropriate solvent.

Alternatively, synthesis can be achieved through the halogenation of a pyridine derivative
followed by functional group interconversion to introduce the methanol group.[3]

Reactivity

The reactivity of (5-Fluoropyridin-3-yl)methanol is characterized by the interplay of the
pyridine ring, the fluorine substituent, and the hydroxymethyl group.

o Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be
protonated or alkylated. The ring can also participate in electrophilic and nucleophilic
aromatic substitution reactions, with the position of substitution influenced by the existing
substituents.
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e Fluorine Substituent: The electron-withdrawing nature of the fluorine atom deactivates the
pyridine ring towards electrophilic substitution and can influence the pKa of the pyridine
nitrogen. It can also serve as a site for nucleophilic aromatic substitution under certain
conditions.

o Hydroxymethyl Group: The primary alcohol functional group can undergo typical alcohol
reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification,
and conversion to alkyl halides.

Biological Activity and Signaling Pathways

Fluorine-containing pyridine derivatives are known to possess a wide range of biological
activities, including anticancer, antidiabetic, and anti-Alzheimer's properties.[4][5][6] The
introduction of fluorine can enhance metabolic stability and binding affinity to target proteins.

While specific biological data for (5-Fluoropyridin-3-yl)methanol is not extensively
documented in publicly available literature, related pyridine derivatives have been shown to
induce cellular senescence in cancer cells.[7] Cellular senescence is a state of irreversible cell
cycle arrest that can act as a potent tumor suppression mechanism. A key signaling pathway
involved in the induction of senescence in response to cellular stress, such as DNA damage, is
the p53-p21 pathway.[5][6][7]1[81[O][10][L1][12][13][14][15][16][17]

DNA Damage-Induced Senescence Pathway
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DNA Damage-Induced Senescence Pathway via p53/p21.

This diagram illustrates a simplified pathway where DNA damage activates the tumor
suppressor protein p53.[5][6][8][9][10][16] Activated p53 upregulates the expression of p21, a
cyclin-dependent kinase (CDK) inhibitor.[7][13][14][15][17] p21 then binds to and inhibits CDK-
cyclin complexes, which are essential for cell cycle progression.[15] This inhibition leads to cell
cycle arrest and can ultimately result in cellular senescence.[8][9][11][12] This pathway
represents a plausible mechanism through which fluorinated pyridine compounds could exert
anticancer effects.

Conclusion
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(5-Fluoropyridin-3-yl)methanol possesses a unique set of physicochemical properties that
make it an attractive scaffold for the development of novel therapeutic agents. While further
experimental characterization of its melting point, pKa, and aqueous solubility is warranted, the
available data and predictive models provide a solid foundation for its application in drug
discovery programs. Its synthesis from readily available starting materials and the reactivity of
its functional groups allow for diverse chemical modifications. The potential for compounds of
this class to modulate critical cellular pathways, such as those involved in cell cycle control and
senescence, highlights the importance of continued research into the biological activities of
fluorinated pyridine derivatives. This guide serves as a valuable resource for scientists and
researchers working with this and related compounds, facilitating more informed and efficient
drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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